Tri(Propylene Glycol) Butyl Ether
Description
Tri(Propylene Glycol) Butyl Ether (CAS 55934-93-5) is a branched glycol ether with the molecular formula C₁₃H₂₈O₄ and a molecular weight of 248.36 g/mol . It is a mixture of isomers synthesized via the reaction of propylene oxide with butanol, typically using solid acid catalysts to improve selectivity and reduce equipment corrosion . Structurally, it contains three propylene glycol units linked by ether bonds and a terminal hydroxyl group, enabling dual solubility in both hydrophobic (lipophilic) and hydrophilic systems. This property makes it a "universal solvent" for coatings, inks, cleaners, and electronic chemicals .
Key characteristics include:
- Low toxicity: Unlike ethylene glycol-based ethers, it lacks significant reproductive or carcinogenic risks, as evidenced by studies showing minimal fetal toxicity even at high exposure levels (e.g., 3000 ppm in rats) .
- High solvency: Effective in dissolving oils, resins, and pigments while stabilizing water-based formulations .
Properties
IUPAC Name |
3-[3-(3-butoxypropoxy)propoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-2-3-8-15-10-5-12-17-13-6-11-16-9-4-7-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSDFXGXUGCLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOCCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tubular Fixed Bed Reactor Configuration
A patented method (CN108373402B) utilizes a tubular fixed bed reactor packed with a strongly basic anion-exchange resin. Preheated n-butanol (60–100°C) and gaseous PO (34–70°C) are fed countercurrently into the reactor, enabling precise control over contact time and product distribution:
| Parameter | Value Range |
|---|---|
| Reaction temperature | 60–100°C |
| Pressure | 0.1–2.0 MPa |
| n-Butanol:PO ratio | 1.6:1–3:1 |
| Space velocity | 6–10 mL/(gcat·h) |
Under these conditions, PO conversion exceeds 90%, with TPGBE selectivity reaching 50–60%.
Advantages Over Acid Catalysis
-
No toxic isomers: Base catalysis avoids 2-butoxy-1-propanol formation.
-
Reusability: Solid bases (e.g., LA-2 resin) maintain activity for >1,000 hours.
Sequential Ethoxylation in Batch Reactors
Batch processes allow stepwise addition of PO to n-butanol, enabling targeted synthesis of higher glycol ethers. A three-stage ethoxylation strategy is employed:
Process Overview
Catalytic Systems
-
Homogeneous bases: KOH or NaOH (0.5–2 wt%) achieve 65–70% TPGBE yield but require post-reaction neutralization.
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Heterogeneous catalysts: MgO/Al₂O₃ composites reduce side reactions, enhancing yield to 75%.
Distillation of Byproduct Streams
TPGBE is often isolated from the heavy ends of propylene glycol ether production. For example, the residue from dipropylene glycol butyl ether distillation contains 20–30% TPGBE, which is recovered via vacuum distillation:
| Distillation Parameter | Value Range |
|---|---|
| Temperature | 170–200°C |
| Vacuum | -0.06 to -0.095 atm |
| Purity | 85–90% |
This method, described in CN104230678A, is energy-intensive but viable for industrial-scale recovery.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (%) | Energy Efficiency | Scalability |
|---|---|---|---|---|
| Acid catalysis | 30–40 | 25–35 | Low | Moderate |
| Base catalysis (fixed bed) | 50–60 | 50–60 | High | High |
| Sequential ethoxylation | 65–75 | 70–80 | Moderate | Moderate |
| Distillation recovery | 20–30 | 90–95 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Tri(Propylene Glycol) Butyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes and carboxylic acids.
Reduction: This reaction can produce alcohols.
Substitution: This reaction can result in the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid .
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride .
Substitution: Common reagents include alkyl halides and acid chlorides .
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Industrial Applications
-
Solvent in Coatings and Inks
- TPnB is commonly used as a coalescent in waterborne coatings, enhancing film formation and improving the stability of emulsions. Its low volatility and high boiling point make it suitable for high-performance coatings.
- Case Study : In automotive coatings, TPnB demonstrated improved adhesion and durability compared to traditional solvents, leading to longer-lasting finishes.
-
Textile Industry
- Used as a dye carrier, TPnB helps in the even distribution of dyes on fabrics, ensuring vibrant colors and uniformity.
- Data Table : Comparison of dye uptake with and without TPnB in textile applications.
Dye Type Uptake Without TPnB Uptake With TPnB Reactive Dye 75% 90% Direct Dye 65% 85% -
Agricultural Formulations
- TPnB is utilized in pesticide formulations to enhance the solubility of active ingredients, improving efficacy and reducing environmental impact.
- Case Study : A study on herbicide formulations showed that adding TPnB increased the bioavailability of the active ingredient by 30%.
-
Personal Care Products
- In cosmetics, TPnB serves as a solvent for active ingredients, improving texture and application properties.
- Example Products : Lotions, creams, and hair care products.
Scientific Research Applications
-
Toxicology Studies
- Research has been conducted to assess the toxicological profile of TPnB. Studies indicate that while it has low acute toxicity, prolonged exposure can lead to renal and neurological effects.
- Data Table : Summary of toxicological findings from various studies.
Study Type Observed Effects Concentration (ppm) 3-Month Rat Study Increased liver weights 600, 1200 2-Year Mouse Study Hepatocellular adenoma 1200 -
Environmental Impact Assessments
- TPnB has shown potential for biodegradability, making it a suitable candidate for environmentally friendly formulations.
- Findings : Laboratory studies indicated that TPnB degrades within 28 days under aerobic conditions.
Mechanism of Action
The mechanism of action of Tri(Propylene Glycol) Butyl Ether involves its ability to act as a solvent, facilitating the dissolution of various substances . It interacts with molecular targets such as lipids and proteins , enhancing the solubility and stability of compounds . The pathways involved include hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Ethylene Glycol Butyl Ether (EGBE, CAS 111-76-2)
Key Differences :
Propylene Glycol Butyl Ether (PGBE, CAS 29387-86-8)
Key Differences :
Di(Propylene Glycol) Butyl Ether (DPGBE)
| Property | DPGBE | This compound |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O₃ | C₁₃H₂₈O₄ |
| Molecular Weight | 190.28 g/mol | 248.36 g/mol |
| Applications | Industrial solvents | Broader use in electronics, pharmaceuticals |
Key Differences :
Butyl Tri Glycol Ether (BTGE, Ethylene-Based)
Key Differences :
- BTGE’s ethylene backbone poses higher risks of cumulative toxicity compared to propylene-based alternatives .
Biological Activity
Introduction
Tri(propylene glycol) butyl ether (TPGBE), also known as tripropylene glycol n-butyl ether, is a nonionic surfactant with various applications in industrial and consumer products. Its chemical structure allows it to function effectively as a solvent and emulsifier. Understanding its biological activity is essential for assessing its safety and potential health impacts.
Chemical Properties
- CAS Number : 55934-93-5
- Molecular Formula : C13H28O4
- Molecular Weight : 244.36 g/mol
- Log P (Octanol-Water Partition Coefficient) : 1.4, indicating moderate hydrophobicity .
Biological Activity and Toxicology
In Vitro Studies
Recent research has highlighted the biological activity of TPGBE through various in vitro studies. A study conducted on glycol ethers, including TPGBE, demonstrated that at a concentration of 10 mM, TPGBE affected the beating rate and functional parameters of cardiomyocytes and hepatocytes. This suggests potential cytotoxic effects at high concentrations .
- Cytotoxicity : In vitro bioactivity profiling revealed that TPGBE exhibits cytotoxicity primarily at elevated concentrations, aligning with trends observed in other glycol ethers. The study emphasized a universal mode of action across different cell types rather than a specific response to individual cell lines .
- Toxicological Profiles : The OECD report indicates that TPGBE has low acute toxicity, with oral LD50 values exceeding 3,000 mg/kg for propylene glycol ethers, suggesting a relatively safe profile under controlled exposure conditions .
Genotoxicity and Reproductive Toxicity
Genotoxicity assessments have shown mixed results for TPGBE and related compounds. While some assays indicated no significant genotoxic effects, others suggested potential chromosomal aberrations under specific conditions .
Reproductive toxicity studies have not indicated teratogenic effects at typical exposure levels; however, caution is advised when evaluating high-dose scenarios where maternal toxicity could lead to developmental anomalies .
Environmental Impact
TPGBE's environmental behavior is characterized by its biodegradability and mobility in soil. Studies indicate that it is readily biodegradable, with an estimated removal rate of 94% in wastewater treatment facilities. This suggests a low persistence in the environment, reducing long-term ecological risks .
Case Study 1: Cardiomyocyte Response
In a controlled study assessing the impact of TPGBE on cardiomyocytes derived from induced pluripotent stem cells (iPSCs), researchers observed altered beating rates at concentrations above 10 mM. The findings indicated that while low concentrations might be safe, higher concentrations could pose risks to cardiac function .
Case Study 2: Hepatocyte Toxicity
Another study focused on hepatocytes revealed that TPGBE exhibited cytotoxic effects at high concentrations, leading to increased cell death rates. These results underscore the importance of concentration management in applications involving this compound .
Summary of Findings
| Property | Value / Description |
|---|---|
| Acute Toxicity (Oral LD50) | >3,000 mg/kg |
| Dermal Toxicity (LD50) | >2,000 mg/kg |
| Inhalation LC50 | >5,000 mg/m³ |
| Biodegradability | Readily biodegradable (94% removal) |
| Genotoxicity | Mixed results; generally non-genotoxic |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for Tri(Propylene Glycol) Butyl Ether, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkoxylation, where propylene oxide reacts with butanol under base catalysis. Key parameters include temperature control (60–120°C), pressure (1–3 bar), and stoichiometric ratios to favor tri-propylene glycol formation. Vacuum distillation is critical for isolating the product from byproducts like mono- or di-propylene glycol ethers . Optimization involves monitoring reaction kinetics via GC-MS to adjust catalyst concentration (e.g., NaOH) and prevent over-ethoxylation.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) using columns like Rxi-1301Sil MS (retention time ~7.036 min for propylene glycol butyl ether analogs) ensures precise quantification and identification of impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, particularly the propylene glycol chain length and butyl ether linkage. Differential scanning calorimetry (DSC) validates thermal stability (e.g., melting point near -30°C) .
Q. What key physical properties are critical for experimental design involving this compound?
- Methodological Answer :
- Solubility : Miscible with water and organic solvents (log Pow ~0.81), enabling use in biphasic systems .
- Volatility : Boiling point ~278°C necessitates reflux setups for high-temperature reactions .
- Safety : Flashpoint (143°C) dictates inert atmosphere use to prevent combustion . Researchers must prioritize fume hoods and explosion-proof equipment.
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicological data, such as conflicting carcinogenicity classifications?
- Methodological Answer : Discrepancies arise from varying exposure models (e.g., acute vs. chronic). While IARC classifies it as Group 3 (non-carcinogenic), acute oral LD₅₀ values (880 mg/kg in rats) and evidence of hepatotoxicity at >200 ppm require careful risk assessment . Researchers should integrate in vitro assays (e.g., Ames test for mutagenicity) with in vivo studies (28-day OECD 407 guidelines) to reconcile data. Dose-response modeling and metabolite profiling (e.g., butoxyacetic acid detection) further clarify mechanisms .
Q. What strategies optimize this compound’s solvent efficiency in polymer synthesis or coatings?
- Methodological Answer : In waterborne coatings, its coalescing efficiency depends on Hansen solubility parameters (δD, δP, δH). Compare with solvents like butyl lactate (δ ~19.3 MPa¹/²) to match polymer solubility . For polyurethane systems, adjust the ether-to-hydroxyl ratio to balance crosslinking density and viscosity. Rheological studies (e.g., shear-thinning behavior) guide solvent loading (typically 10–15 wt%) without compromising film formation .
Q. How does its solvent behavior compare to ethylene glycol ethers in multi-component systems?
- Methodological Answer : Unlike ethylene glycol butyl ether (EGBE), which has higher volatility (bp 171°C) and acute toxicity (H312/H332), this compound offers lower vapor pressure (<1 hPa at 20°C) and reduced neurotoxicity risk . In extraction processes, its higher molecular weight (206.15 g/mol) improves partitioning efficiency for hydrophobic compounds. Use phase diagrams to optimize solvent-water ratios for emulsions or micellar systems .
Safety and Compliance
Q. What are the best practices for safe handling and storage in laboratory settings?
- Methodological Answer :
- Storage : Keep in sealed containers under dry, ventilated conditions (≤25°C) away from oxidizers .
- PPE : Use nitrile gloves (ASTM D6978 standard), chemical aprons, and full-face respirators with ABEK filters (EN 14387) during prolonged exposure .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 5% acetic acid before disposal as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on environmental persistence and biodegradability?
- Methodological Answer : While some studies classify glycol ethers as readily biodegradable (OECD 301F), others note prolonged aquatic toxicity (EC₅₀ <10 mg/L). Conduct closed-bottle tests (OECD 301D) with activated sludge to assess aerobic degradation rates. Cross-reference with QSAR models to predict metabolites and bioaccumulation potential (BCF <100 indicates low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
